molecular formula C9H18O2 B12660520 2-Butyl-2-methyl-1,3-dioxane CAS No. 25683-00-5

2-Butyl-2-methyl-1,3-dioxane

Katalognummer: B12660520
CAS-Nummer: 25683-00-5
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: NNCHGGCVERASKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butyl-2-methyl-1,3-dioxane is an organic compound with the molecular formula C9H18O2 and a molecular weight of 158.2380 g/mol . It is a cyclic acetal, which is a type of compound formed by the reaction of an aldehyde or ketone with a diol. This compound is known for its stability and resistance to hydrolysis, making it useful in various chemical applications.

Analyse Chemischer Reaktionen

2-Butyl-2-methyl-1,3-dioxane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of lactones or related cleavage products, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

2-Butyl-2-methyl-1,3-dioxane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Butyl-2-methyl-1,3-dioxane involves its ability to form stable cyclic structures, which protect reactive functional groups during chemical reactions. This stability is due to the formation of a six-membered ring, which is less prone to hydrolysis compared to other acetal structures . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Vergleich Mit ähnlichen Verbindungen

2-Butyl-2-methyl-1,3-dioxane can be compared with other cyclic acetals such as:

The uniqueness of this compound lies in its specific substituents, which confer particular stability and reactivity properties, making it suitable for specific applications in organic synthesis.

Eigenschaften

CAS-Nummer

25683-00-5

Molekularformel

C9H18O2

Molekulargewicht

158.24 g/mol

IUPAC-Name

2-butyl-2-methyl-1,3-dioxane

InChI

InChI=1S/C9H18O2/c1-3-4-6-9(2)10-7-5-8-11-9/h3-8H2,1-2H3

InChI-Schlüssel

NNCHGGCVERASKN-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1(OCCCO1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.